molecular formula C14H8ClF6N3O2 B12512784 {[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate

{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate

Cat. No.: B12512784
M. Wt: 399.67 g/mol
InChI Key: FDBAVVCBTMYEBF-UHFFFAOYSA-N
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Description

{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate is a complex organic compound characterized by the presence of multiple functional groups, including chloro, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the chloro and trifluoromethyl groups. The final step involves the formation of the ester linkage with 3-(trifluoromethyl)benzoic acid. Common reagents used in these reactions include halide salts, organic solvents, and catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity. The use of advanced techniques such as vacuum drying and crystallization can enhance the yield and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of {[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H8ClF6N3O2

Molecular Weight

399.67 g/mol

IUPAC Name

[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 3-(trifluoromethyl)benzoate

InChI

InChI=1S/C14H8ClF6N3O2/c1-24-11(15)9(10(23-24)14(19,20)21)6-22-26-12(25)7-3-2-4-8(5-7)13(16,17)18/h2-6H,1H3

InChI Key

FDBAVVCBTMYEBF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl

Origin of Product

United States

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